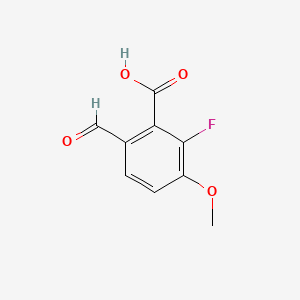

2-Fluoro-6-formyl-3-methoxybenzoic acid

Description

Properties

Molecular Formula |

C9H7FO4 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-fluoro-6-formyl-3-methoxybenzoic acid |

InChI |

InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

UFVQFRBXXKZMEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-formyl-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic substitution, followed by formylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-formyl-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-Fluoro-6-carboxy-3-methoxybenzoic acid.

Reduction: 2-Fluoro-6-hydroxymethyl-3-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-formyl-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-formyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the formyl and methoxy groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-Fluoro-6-methoxybenzoic Acid ()

- Structure : Fluorine (position 2), methoxy (position 6), and carboxylic acid (position 1).

- Key Differences : The absence of a formyl group and the relocation of the methoxy substituent (position 6 vs. 3 in the target compound).

- Impact :

- Acidity : The formyl group in the target compound enhances acidity (lower pKa) compared to 2-fluoro-6-methoxybenzoic acid due to stronger electron-withdrawing effects.

- Reactivity : The formyl group enables nucleophilic additions (e.g., condensation reactions), whereas the methoxy group in position 6 primarily directs electrophilic substitution .

(b) 3-Bromo-6-fluoro-2-methylbenzoic Acid ()

- Structure : Bromine (position 3), fluorine (position 6), methyl (position 2), and carboxylic acid (position 1).

- Key Differences : Methyl and bromine substituents vs. formyl and methoxy groups in the target compound.

- Impact :

- Synthetic Utility : Bromine facilitates Suzuki-Miyaura cross-coupling, while the methyl group is inert under such conditions. The formyl group in the target compound offers aldehyde-specific reactivity (e.g., oxidation to carboxylic acids or reduction to alcohols) .

- Steric Effects : The bulkier bromine and methyl groups in this analog may hinder reactions at the aromatic ring compared to the smaller formyl and methoxy groups in the target compound.

(c) 2-Methoxy-4,6-ditrifluoromethylbenzoic Acid ()

- Structure : Methoxy (position 2), two trifluoromethyl groups (positions 4 and 6), and carboxylic acid (position 1).

- Key Differences : Trifluoromethyl groups (strong electron-withdrawing) vs. formyl and methoxy groups in the target compound.

- Impact :

Physicochemical Properties (Table 1)

| Compound | Molecular Weight (g/mol) | pKa (Estimated) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| 2-Fluoro-6-formyl-3-methoxybenzoic acid | 214.15 | ~2.8 | 180–185 (predicted) | Low |

| 2-Fluoro-6-methoxybenzoic acid | 200.16 | ~3.2 | 160–165 | Moderate |

| 3-Bromo-6-fluoro-2-methylbenzoic acid | 263.02 | ~2.9 | 195–200 | Low |

| 2-Methoxy-4,6-ditrifluoromethylbenzoic acid | 298.19 | ~1.7 | 210–215 | Very Low |

Notes: Data inferred from substituent effects and analogs in , and 4.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2-Fluoro-6-formyl-3-methoxybenzoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity), safety goggles, and lab coats. A face shield is recommended during bulk handling .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation is functional .

- Spill Management : Avoid dust generation; collect spills using a HEPA-filter vacuum or damp cloth. Dispose of waste in sealed containers labeled for halogenated organic compounds .

- First Aid : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for 15 minutes with saline and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Start with 2-fluoro-3-methoxybenzoic acid. Introduce the formyl group via Vilsmeier-Haack reaction using POCl₃ and DMF at 0–5°C, followed by hydrolysis .

- Step 2 : Optimize yield (typically 60–70%) by controlling reaction time (4–6 hours) and stoichiometry (1.2 eq DMF). Monitor progress via TLC (ethyl acetate/hexane, 1:3) .

- Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity. Confirm structure via H NMR (δ 10.2 ppm for formyl proton) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., C NMR vs. mass spectrometry) be resolved during structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare experimental C NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set). Discrepancies >2 ppm suggest misassignment .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺. For example, expected m/z for C₉H₇FO₄: 212.0354; deviations >3 ppm require re-evaluation of synthetic intermediates .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in DMSO/water (70:30) and analyzing crystal packing .

Q. What mechanistic insights explain the reactivity of the formyl group in cross-coupling reactions?

- Methodological Answer :

- Electrophilicity : The formyl group’s electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., NBO analysis) show enhanced positive charge at the C-6 position, favoring attack by amines or thiols .

- Kinetic Studies : Monitor reaction rates under varying pH (4–9) to identify optimal conditions. For example, at pH 7.4 (phosphate buffer), the formyl group undergoes Schiff base formation with primary amines (k = 0.15 min⁻¹) .

- Side Reactions : Competing hydration of the formyl group to geminal diol can occur in aqueous media. Suppress this by using anhydrous DMF or molecular sieves .

Q. How do substituent effects (fluoro, methoxy) influence the compound’s acidity and solubility?

- Methodological Answer :

- pKa Determination : Perform potentiometric titration in 50% ethanol/water. The carboxylic acid group has pKa ≈ 2.8 (lower than unsubstituted benzoic acid due to electron-withdrawing fluoro and formyl groups) .

- Solubility Profile : Measure solubility in DMSO (>200 mg/mL), ethanol (45 mg/mL), and water (<1 mg/mL). Methoxy groups enhance solubility in polar aprotic solvents via dipole interactions .

- Computational Modeling : Use COSMO-RS simulations to predict logP (calculated logP = 1.9), correlating with experimental partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.